![molecular formula C15H13F9N2O4 B2722820 N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338418-19-2](/img/structure/B2722820.png)
N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a useful research compound. Its molecular formula is C15H13F9N2O4 and its molecular weight is 456.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiarrhythmic Research
N-[2-[(2,2,2-Trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has been evaluated for its potential as an antiarrhythmic agent. Research conducted in the 1970s identified compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide exhibiting significant oral antiarrhythmic activity in mice. Among these compounds, both tertiary and secondary benzamides showed activity, with the effectiveness varying based on the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen. Flecainide acetate, a related compound, was notably advanced for clinical trials as an antiarrhythmic agent due to its promising results in animal studies (Banitt, Bronn, Coyne, & Schmid, 1977).
Polyamide Synthesis
Another significant application of this chemical structure involves the synthesis of organo-soluble new polyamides, resulting from the polycondensation of semifluorinated aromatic diamines with certain acids. These polyamides, characterized by high solubility in various organic solvents, demonstrated properties suitable for advanced technological applications. Their molecular weights, glass-transition temperatures, and thermal stability were extensively characterized, showing potential for use in materials science and engineering (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Anti-tumor and DNA Interaction
The compound has been investigated for its anti-tumor activity, specifically its ability to alkylate DNA exclusively at adenines in the minor groove, showing a high degree of DNA interstrand cross-linking ability. This specificity and potency suggest potential applications in cancer therapy, offering a novel approach to targeting tumor cells at the genetic level (Prakash, Valu, Wakelin, Woodgate, & Denny, 1991).
Insecticidal Activity
Flubendiamide, a compound related to the chemical structure , showcases a unique mode of action against lepidopterous pests, including strains resistant to other insecticides. Its novel chemical structure, featuring a heptafluoroisopropyl group, has been instrumental in its potent insecticidal activity, making it a promising candidate for integrated pest management programs (Tohnishi et al., 2005).
Synthesis of Fluorinated Polyimides
Research into the synthesis of fluorinated polyimides derived from novel diamine monomers, including structures related to this compound, has demonstrated their utility in creating polymers with low water absorption rates and low dielectric constants. These properties are particularly relevant for applications in the electronics industry, where materials with high thermal stability and specific electrical properties are required (Banerjee, Madhra, Salunke, & Jaiswal, 2003).
Propiedades
IUPAC Name |
N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F9N2O4/c16-13(17,18)6-29-8-1-2-10(30-7-14(19,20)21)9(5-8)11(27)25-3-4-26-12(28)15(22,23)24/h1-2,5H,3-4,6-7H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWBVEDPZAMCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F9N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B2722737.png)
![N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine](/img/structure/B2722738.png)
![N-cycloheptyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2722739.png)
![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2722742.png)
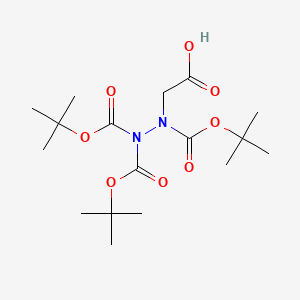
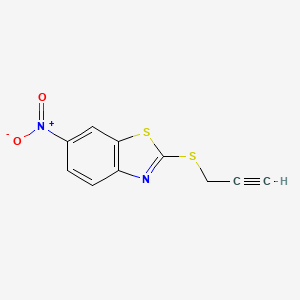
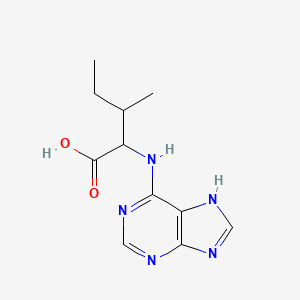
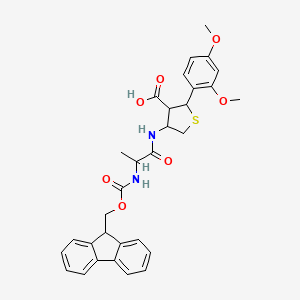
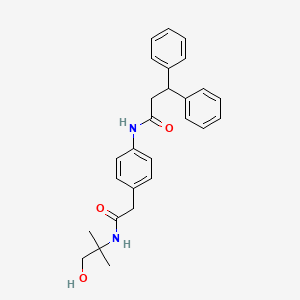
![N-(2,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2722750.png)

![2-Chloro-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2722753.png)

![4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2722758.png)
